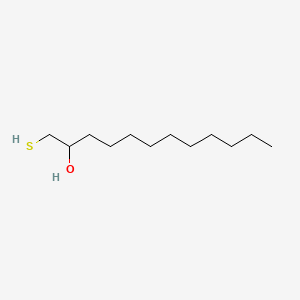
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a dimethylamino propyl group and a p-methoxybenzoyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Dimethylamino Propyl Group: This step typically involves the alkylation of the pyrrole ring with 3-dimethylaminopropyl chloride under basic conditions.
Attachment of the p-Methoxybenzoyl Group: The final step involves the acylation of the pyrrole ring with p-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted pyrrole compounds.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: It is employed in the study of biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response. Its effects on these pathways are mediated through its binding to specific proteins and altering their function.
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride can be compared with other similar compounds, such as:
1-(3-(Dimethylamino)propyl)-2-benzoylpyrrole hydrochloride: This compound lacks the methoxy group on the benzoyl ring, which may affect its solubility and reactivity.
1-(3-(Dimethylamino)propyl)-2-(p-chlorobenzoyl)pyrrole hydrochloride: The presence of a chloro group instead of a methoxy group can influence the compound’s electronic properties and biological activity.
1-(3-(Dimethylamino)propyl)-2-(p-nitrobenzoyl)pyrrole hydrochloride: The nitro group introduces additional reactivity, making this compound suitable for different applications compared to the methoxy-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
14648-27-2 |
|---|---|
Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-[2-(4-methoxybenzoyl)pyrrol-1-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-18(2)11-5-13-19-12-4-6-16(19)17(20)14-7-9-15(21-3)10-8-14;/h4,6-10,12H,5,11,13H2,1-3H3;1H |
InChI Key |
FXGTYBLUECXCBI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C=CC=C1C(=O)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)

![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)







